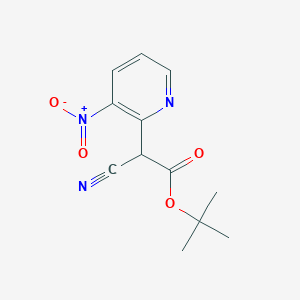

tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)8(7-13)10-9(15(17)18)5-4-6-14-10/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNLJNCYWRHEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559594 | |

| Record name | tert-Butyl cyano(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-70-8 | |

| Record name | 1,1-Dimethylethyl α-cyano-3-nitro-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123846-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl cyano(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a specialized heterocyclic compound with potential applications in medicinal chemistry and novel material synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its emerging significance in research and development.

Core Chemical Identity

This compound is a substituted pyridine derivative characterized by the presence of a cyano and a tert-butoxycarbonyl group attached to a methylene bridge at the 2-position, and a nitro group at the 3-position of the pyridine ring.

CAS Number: 123846-70-8

This unique arrangement of electron-withdrawing groups (nitro and cyano) and a bulky ester group makes it a versatile building block in organic synthesis.

Physicochemical and Spectral Properties

While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, the following properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₂H₁₃N₃O₄ | Based on structural analysis. |

| Molecular Weight | 263.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to white crystalline solid. | Similar nitropyridine derivatives are typically solids at room temperature. |

| Melting Point | Not experimentally determined in available literature. | Expected to be a solid with a defined melting point. |

| Boiling Point | Not experimentally determined; likely to decompose at high temperatures. | The presence of the nitro group suggests thermal instability. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | The ester and aromatic nature suggest solubility in organic media. |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methine proton (a singlet), and three aromatic protons of the pyridine ring with distinct coupling patterns due to their positions relative to the nitro and alkyl substituents.

-

¹³C NMR: The carbon NMR would display resonances for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, the nitrile carbon, the methine carbon, and the carbons of the pyridine ring. The positions of the pyridine carbon signals would be influenced by the electron-withdrawing nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitrile (C≡N) group (around 2250 cm⁻¹), the ester carbonyl (C=O) group (around 1740 cm⁻¹), and the nitro (NO₂) group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire ester moiety.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for pyridines activated by electron-withdrawing groups.

Reaction Scheme:

Figure 1: Synthesis of this compound via SNAr.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suitable base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a solution of tert-butyl 2-cyanoacetate (1.0 equivalent) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C.

-

Reaction with the Electrophile: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate. To this, add a solution of 2-chloro-3-nitropyridine (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the active methylene group of tert-butyl 2-cyanoacetate efficiently, forming the required nucleophile.

-

Choice of Solvent: Anhydrous aprotic polar solvents like DMF or THF are chosen to solvate the reactants and intermediates without interfering with the reaction.

-

Reaction Conditions: The reaction is initiated at a low temperature to control the initial exothermic deprotonation and then allowed to proceed at room temperature to ensure a sufficient reaction rate without promoting side reactions.

Significance and Applications in Drug Development

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of more complex molecules for drug discovery.

Potential Synthetic Utility:

Figure 2: Potential synthetic transformations of the title compound.

-

Precursor to Fused Heterocycles: The nitro and cyano groups can be chemically manipulated to construct fused heterocyclic systems. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of pyridopyrimidine or pyridopyrazine scaffolds, which are prevalent in many biologically active compounds.

-

Introduction of a Quaternary Center: The substituted methylene bridge provides a stereocenter that can be exploited in asymmetric synthesis to generate chiral molecules.

-

Modulation of Physicochemical Properties: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or to act as a key binding group in a drug candidate.

The presence of the 3-nitro group on the pyridine ring is of particular interest as it can act as a bioisostere for other functional groups and can influence the electronic properties and metabolic stability of a potential drug molecule.

Conclusion

This compound, with the confirmed CAS number 123846-70-8, is a valuable and versatile building block for organic synthesis. While detailed experimental data is currently limited in the public domain, its synthesis via nucleophilic aromatic substitution is a robust and scalable method. Its unique combination of functional groups offers significant potential for the construction of complex heterocyclic systems, making it a compound of interest for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

- Note: As specific peer-reviewed articles detailing the synthesis and applications of CAS 123846-70-8 are not readily available, this section provides references to general concepts and related compounds.

A Multi-Technique Approach to the Comprehensive Structural Analysis of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

An In-depth Technical Guide:

Abstract

Tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate stands as a pivotal heterocyclic building block, possessing a confluence of reactive functional groups that make it a valuable intermediate in medicinal chemistry and materials science. The precise arrangement of the cyano, nitro, and ester functionalities on the pyridine scaffold dictates its reactivity and potential for downstream applications, including the synthesis of novel therapeutic agents.[1][2] Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for its effective utilization. This guide provides a comprehensive framework for the structural elucidation of this molecule, integrating a suite of analytical techniques. We will explore the causality behind experimental choices, from initial synthesis to definitive three-dimensional confirmation, presenting a self-validating workflow for researchers, scientists, and drug development professionals.

Rationale and Synthetic Strategy

The strategic placement of electron-withdrawing groups (EWG) on the pyridine ring is a cornerstone of modern heterocyclic chemistry. The 3-nitro group in the target molecule significantly activates the 2-position of the pyridine ring for nucleophilic aromatic substitution (SNAr).[1][3] This inherent reactivity provides a logical and efficient pathway for its synthesis.

Proposed Synthetic Route

The most direct and rational synthesis involves the SNAr reaction between 2-chloro-3-nitropyridine and the enolate of tert-butyl cyanoacetate. The reaction is typically facilitated by a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Causality of Experimental Choice:

-

2-Chloro-3-nitropyridine: The chlorine atom at the 2-position is an excellent leaving group, and its departure is accelerated by the strong resonance and inductive withdrawing effects of the adjacent 3-nitro group.

-

tert-Butyl Cyanoacetate: This nucleophile provides the requisite cyanoacetate moiety. The tert-butyl ester serves as a sterically bulky protecting group that can be selectively removed under acidic conditions if further derivatization at that position is needed.[4]

-

Base (e.g., NaH): A strong, non-nucleophilic base is required to deprotonate the α-carbon of tert-butyl cyanoacetate, forming the nucleophilic carbanion without competing in the substitution reaction itself.

Visualization of Synthesis

Caption: Proposed SNAr synthesis of the target molecule.

Spectroscopic and Chromatographic Elucidation

Following synthesis, a multi-faceted analytical approach is essential to confirm the covalent structure and assess the purity of the final product.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Before detailed structural analysis, establishing the purity of the sample is critical. HPLC is the industry-standard method for this purpose.

Protocol: Reverse-Phase HPLC Purity Assessment

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

-

Instrumentation:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

-

Gradient Elution:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Analysis: A pure sample should yield a single, sharp peak. The peak area percentage at a relevant wavelength provides the quantitative purity value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.

2.2.1 ¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom. The substituted pyridine ring will exhibit a characteristic three-spin system, and the tert-butyl group will present as a sharp singlet.

Expertise & Causality:

-

The pyridine protons (H-4, H-5, H-6) will appear in the aromatic region (typically δ 7.0-9.0 ppm).

-

H-6 is expected to be the most deshielded (highest ppm) due to its proximity to the ring nitrogen and the ortho-nitro group. It will appear as a doublet of doublets (dd).

-

H-4 will also be significantly deshielded by the adjacent nitrogen and the meta-nitro group, appearing as a dd.

-

The methine proton (C H(CN)CO₂tBu) is a singlet as it has no adjacent protons. Its chemical shift will be influenced by the deshielding effects of the attached cyano, ester, and aromatic groups.

-

The tert-butyl group protons will appear as a large singlet around δ 1.5 ppm, a highly characteristic signal.

| Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | |||

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.8 | dd | JH6-H5 ≈ 8.5, JH6-H4 ≈ 1.5 |

| Pyridine H-4 | ~8.4 | dd | JH4-H5 ≈ 4.5, JH4-H6 ≈ 1.5 |

| Pyridine H-5 | ~7.6 | dd | JH5-H6 ≈ 8.5, JH5-H4 ≈ 4.5 |

| Methine CH | ~5.5 | s | - |

| tert-Butyl CH₃ | ~1.5 | s | - |

2.2.2 ¹³C NMR Analysis

The carbon NMR spectrum reveals all unique carbon environments in the molecule. It is particularly useful for identifying quaternary carbons, such as the ester carbonyl and the α-carbon.

Expertise & Causality:

-

The ester carbonyl carbon (C=O) will be found significantly downfield (~165 ppm).

-

The carbons of the pyridine ring will appear between ~120-160 ppm. The carbon bearing the nitro group (C-3) and the carbon attached to the substituent (C-2) will be highly deshielded.

-

The nitrile carbon (C≡N) has a characteristic shift around 115 ppm.

-

The α-carbon (attached to the pyridine, CN, and CO₂tBu groups) is a quaternary carbon and will have a unique shift, though its peak may be of lower intensity.

-

The quaternary carbon and the methyl carbons of the tert-butyl group will be upfield, with the methyls appearing as a strong signal around 28 ppm.

| Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) | |

| Carbon Assignment | Predicted δ (ppm) |

| Ester C=O | ~164 |

| Pyridine C-2 | ~158 |

| Pyridine C-3 | ~150 |

| Pyridine C-6 | ~145 |

| Pyridine C-4 | ~130 |

| Pyridine C-5 | ~125 |

| Nitrile C≡N | ~115 |

| tert-Butyl C(CH₃)₃ | ~85 |

| α-Carbon | ~60 |

| tert-Butyl CH₃ | ~28 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Trustworthiness: The fragmentation pattern serves as a secondary validation of the structure proposed by NMR. Aromatic nitro compounds exhibit characteristic fragmentation pathways that can be diagnostic.[5][6][7]

Protocol: LC-MS Analysis

-

Instrumentation: Couple the HPLC system described in 2.1 to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF).

-

Ionization Mode: ESI in positive mode is preferred to form [M+H]⁺ or [M+Na]⁺ adducts.

-

Data Acquisition: Acquire full scan data to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and collect fragment ion data.

| Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data | ||

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₄N₃O₄⁺ | 264.0984 |

| [M+Na]⁺ | C₁₂H₁₃N₃O₄Na⁺ | 286.0804 |

Key Fragmentation Pathways:

-

Loss of isobutylene (-56 Da): A characteristic loss from the tert-butyl ester group to form the corresponding carboxylic acid ion.

-

Loss of the tert-butoxy group (-73 Da): Cleavage of the C-O bond.

-

Loss of NO₂ (-46 Da) or NO (-30 Da): Common fragmentation patterns for aromatic nitro compounds.[6]

Definitive 3D Structural Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods define atomic connectivity, only X-ray crystallography can provide an unambiguous, three-dimensional map of the molecule's structure in the solid state.[8][9][10] It is the gold standard for absolute structure determination.[9]

Experimental Workflow

The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction.[9]

Protocol: Crystallization and Data Collection

-

Crystal Growth:

-

Dissolve the purified compound (~10-20 mg) in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small vial inside a larger chamber containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane).

-

Allow the anti-solvent to slowly diffuse into the primary solution over several days at a stable temperature, inducing crystallization.

-

-

Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[11]

Interpretation of Crystallographic Data

The final output is a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

| Table 4: Example Crystallographic Data Summary | |

| Parameter | Example Value |

| Chemical Formula | C₁₂H₁₃N₃O₄ |

| Formula Weight | 263.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 17.4, 12.5, 8.4 |

| α, β, γ (°) | 90, 99.1, 90 |

| Volume (ų) | 1814 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

| Note: Data in this table is illustrative, modeled on published structures of similar compounds for formatting purposes.[11][12] |

Integrated Structural Verification Workflow

No single technique provides the complete picture. True confidence in a molecule's structure comes from the seamless integration of multiple, orthogonal analytical methods. This workflow represents a self-validating system where the results from each step corroborate the others.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. azolifesciences.com [azolifesciences.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 11. tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Starting Materials for the Synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Executive Summary: The synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a key transformation for creating highly functionalized pyridine scaffolds relevant to pharmaceutical and materials science research. This guide provides an in-depth analysis of the core synthetic strategy, which proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. We will dissect the critical roles of the primary starting materials—the electrophilic pyridine precursor and the nucleophilic cyanoacetate reagent—and explain the chemical reasoning behind the selection of appropriate bases and solvents to ensure a successful and high-yielding reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the foundational components required for this synthesis.

Part 1: The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient pathway to construct the target molecule, this compound, is through the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamentally different from SN2 reactions, as it occurs on an sp2-hybridized aromatic carbon.[1] The reaction is facilitated by the inherent electron deficiency of the pyridine ring, which is further amplified by a strong electron-withdrawing group.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a potent nucleophile on an electron-poor carbon of the aromatic ring that bears a suitable leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

-

Rearomatization: The aromaticity of the ring is restored through the expulsion of the leaving group, resulting in the final substituted product.

In the context of this specific synthesis, the pyridine ring must be "activated" towards nucleophilic attack. The presence of a nitro group (–NO₂) ortho or para to the leaving group is crucial for this activation, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] The attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][4]

Part 2: Critical Analysis of Starting Materials and Reagents

The success of the synthesis hinges on the appropriate selection of four key components: the electrophilic substrate, the nucleophile, the base, and the solvent.

The Electrophile: 2-Halo-3-nitropyridine

The electrophilic partner in this reaction is a pyridine ring substituted with a nitro group and a halogen.

-

The Activating Group (–NO₂): The 3-nitro group is indispensable. Its strong electron-withdrawing nature depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

-

The Leaving Group (–X): A good leaving group is required at the C2 position. Halogens are the most common choice. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I.[3][4] This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more receptive to attack.[3] Therefore, 2-fluoro-3-nitropyridine is often the most reactive substrate, allowing for milder reaction conditions compared to 2-chloro-3-nitropyridine .[5]

| Property | 2-Chloro-3-nitropyridine | 2-Fluoro-3-nitropyridine | Rationale for Selection |

| Reactivity | Good | Excellent | Fluorine's high electronegativity enhances the electrophilicity of C2, accelerating the rate-determining nucleophilic attack.[5] |

| Availability | Commonly available | Often synthesized or available from specialty suppliers | Chloro derivative may be more readily available and cost-effective for large-scale synthesis. |

| Bond Strength | C-Cl is weaker | C-F is stronger | Bond strength is less critical than the polarization effect in activating the ring for the initial attack.[3] |

The Nucleophile: tert-Butyl 2-cyanoacetate

The nucleophile is generated in situ from tert-butyl 2-cyanoacetate.

-

Structure and Acidity: This molecule contains a methylene group (–CH₂–) positioned between two powerful electron-withdrawing groups: a nitrile (–CN) and a tert-butyl ester (–COOC(CH₃)₃). This unique positioning makes the α-protons significantly acidic and easily removable by a suitable base.[6]

-

Carbanion Formation: Once deprotonated, it forms a resonance-stabilized carbanion, which is a potent nucleophile capable of attacking the activated pyridine ring.

-

Role of the tert-Butyl Ester: The bulky tert-butyl group provides steric hindrance that can prevent unwanted side reactions. Furthermore, it serves as a robust protecting group that can be selectively cleaved under acidic conditions later in a synthetic sequence, often without affecting other sensitive functional groups.

| Property | tert-Butyl 2-cyanoacetate |

| CAS Number | 1116-98-9[7] |

| Molecular Formula | C₇H₁₁NO₂[7] |

| Molecular Weight | 141.17 g/mol [7] |

| Key Feature | Acidic α-protons due to adjacent –CN and –COOR groups, enabling easy carbanion formation.[6] |

| Synthetic Utility | Versatile building block in condensation and substitution reactions.[6][8] |

The Base: Generating the Nucleophile

A base is required to deprotonate tert-butyl 2-cyanoacetate. The choice of base is critical to ensure efficient carbanion formation without promoting side reactions like ester hydrolysis.

| Base | pKa of Conjugate Acid | Type | Suitability and Considerations |

| Sodium Hydride (NaH) | ~36 (H₂) | Non-nucleophilic, strong | Excellent. Irreversibly deprotonates the cyanoacetate. The only byproduct is H₂ gas. Requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Weak, non-nucleophilic | Good. A milder, safer option. Often effective in polar aprotic solvents like DMF or DMSO, especially with heating. |

| Sodium tert-Butoxide (NaOtBu) | ~19 (tBuOH) | Strong, sterically hindered | Good. Very effective at deprotonation. The bulky nature minimizes its nucleophilicity. |

| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Strong, nucleophilic | Poor. High risk of hydrolyzing the tert-butyl ester to a carboxylate, leading to unwanted byproducts. |

The Solvent: The Reaction Environment

The solvent plays a crucial role in stabilizing the charged intermediate and influencing reaction rates. Polar aprotic solvents are the preferred choice for SNAr reactions.[3]

-

Function: They effectively solvate the cation of the base (e.g., Na⁺), leaving the anion (the base and the subsequent carbanion) more "naked" and reactive. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for this transformation.

Part 3: Synthetic Workflow and Generalized Protocol

The overall process involves the careful mixing of reagents under controlled conditions, followed by reaction monitoring, workup, and purification.

Generalized Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (e.g., 5 mL per mmol of the limiting reagent).

-

Nucleophile Precursor Addition: Add tert-butyl 2-cyanoacetate (1.1 equivalents) to the solvent and stir to dissolve.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Electrophile Addition: Add 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine (1.0 equivalent) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required if the reaction is sluggish.

-

Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 4: Conclusion

The synthesis of this compound is a textbook example of nucleophilic aromatic substitution, where strategic selection of starting materials is paramount. The core requirements are an activated pyridine ring, such as 2-fluoro- or 2-chloro-3-nitropyridine , and a potent carbon nucleophile generated from tert-butyl 2-cyanoacetate . The reaction is driven to completion through the use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF. A thorough understanding of the roles of these four components empowers researchers to troubleshoot and optimize this valuable synthetic transformation.

References

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. Available from: [Link]

-

Reinheimer, J. D., et al. (1969). Acid-Catalyzed Aromatic Nucleophilic Substitution. II. The Reaction of 2-Halo-3-nitropyridines and 2-Halo-5-nitropyridines with Water in Sulfuric Acid. The Journal of Organic Chemistry, 34(7), 2068-2072. Available from: [Link]

-

Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 516-519. Available from: [Link]

-

Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. Available from: [Link]

-

ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [Link]

-

Wang, Y., et al. (2018). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 16(43), 8433-8437. Available from: [Link]

-

Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289. Available from: [Link]

-

Williams, K. R., & Boger, D. L. (2012). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. Available from: [Link]

-

Reinheimer, J. D., et al. (1969). Acid-catalyzed aromatic nucleophilic substitution. II. Reaction of 2-halo-3-nitropyridines and 2-halo-5-nitropyridines with water in sulfuric acid. The Journal of Organic Chemistry. Available from: [Link]

-

Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2010). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. PMC - NIH. Available from: [Link]

-

Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. Available from: [Link]

-

de la Torre, M. C., et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(2), 283-296. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

OC Chem. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

-

He, N., et al. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 35(8), 1365-1370. Available from: [Link]

-

Kim, J., & Lee, S. (2011). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available from: [Link]

-

Organic Syntheses. Cyanoacetic acid, tert-butyl ester. Available from: [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

-

Schlosser, M., & Rausis, T. (2004). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Available from: [Link]

-

Gultyai, V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. Available from: [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]

-

Mague, J. T., et al. (2020). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available from: [Link]

- Google Patents. US6130347A - Preparation of cyanoacetic esters.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. tert-Butyl cyanoacetate CAS#: 1116-98-9 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide

Introduction: A Synthesis of Potent Pharmacophores

In the relentless pursuit of novel therapeutic agents, the strategic combination of well-established pharmacophores represents a cornerstone of modern medicinal chemistry. This technical guide delves into the promising, yet largely unexplored, therapeutic landscape of nitropyridine cyanoacetate esters. This novel class of compounds marries the potent biological activities of the nitropyridine scaffold with the versatile functionality of cyanoacetate esters.

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] The introduction of a nitro group onto the pyridine ring often enhances its biological activity, with nitropyridine derivatives demonstrating significant potential as anticancer and antimicrobial agents.[2][3] On the other hand, the cyanoacetate moiety is a key component in various biologically active molecules, notably contributing to anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the predicted biological activities of nitropyridine cyanoacetate esters. We will explore the mechanistic basis for their potential anticancer, antimicrobial, and anti-inflammatory properties, drawing upon the established activities of their constituent moieties. Furthermore, this document will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel compounds, empowering researchers to validate and expand upon the hypotheses presented herein.

Proposed Synthesis of Nitropyridine Cyanoacetate Esters

While specific literature on the synthesis of nitropyridine cyanoacetate esters is nascent, established esterification methods provide a clear and logical path forward. The synthesis would logically involve the coupling of a hydroxynitropyridine with a cyanoacetic acid derivative. Two robust and widely applicable methods for this transformation are the Steglich esterification and the Mitsunobu reaction.

Protocol 1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds between an alcohol and a carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the chosen hydroxynitropyridine (1.0 eq.) and cyanoacetic acid (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the reaction mixture.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for esterification, particularly useful for inverting the stereochemistry of a chiral alcohol, though for this achiral synthesis, it offers a reliable method under mild, neutral conditions.[8] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Step-by-Step Methodology:

-

Reactant Preparation: To a solution of the hydroxynitropyridine (1.0 eq.), cyanoacetic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 eq.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be triturated with a suitable solvent (e.g., diethyl ether) to precipitate the triphenylphosphine oxide byproduct, which is then removed by filtration.

-

Purification: The filtrate is concentrated, and the crude product is purified by column chromatography.

Predicted Biological Activity and Mechanisms of Action

Based on the extensive literature on nitropyridine and cyanoacetate derivatives, we can logically infer a multi-faceted biological activity profile for the novel nitropyridine cyanoacetate esters.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research highlights the potent anticancer activity of nitropyridine derivatives.[3][9][10] A key mechanism of action for certain 3-nitropyridine analogues is the disruption of microtubule dynamics, which are crucial for cell division, intracellular transport, and the maintenance of cell shape.[9][10]

Proposed Mechanism of Action:

Nitropyridine cyanoacetate esters are predicted to function as microtubule-targeting agents. By binding to tubulin, the protein subunit of microtubules, these compounds can inhibit tubulin polymerization.[9] This disruption of microtubule dynamics leads to a cascade of events within cancer cells:

-

Cell Cycle Arrest: The inability to form a functional mitotic spindle results in cell cycle arrest at the G2/M phase.[9][10]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed mechanism of anticancer activity.

Caption: Proposed anticancer mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table summarizes the reported anticancer activities of various nitropyridine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50/GI50 (nM) | Reference |

| 3-Nitropyridine Analogue (4AZA2891) | HT-29 (Colon) | 5.4 | [9] |

| 3-Nitropyridine Analogue (4AZA2996) | HT-29 (Colon) | 4.0 | [9] |

| 3-Nitropyridine Analogue (4AZA2891) | NCI-60 Panel (Mean) | 35.5 | [9] |

| 3-Nitropyridine Analogue (4AZA2996) | NCI-60 Panel (Mean) | 21.9 | [9] |

| Diarylpyridine Derivative (10t) | HeLa (Cervical) | 190 | [10] |

| Diarylpyridine Derivative (10t) | SGC-7901 (Gastric) | 300 | [10] |

| Diarylpyridine Derivative (10t) | MCF-7 (Breast) | 330 | [10] |

| Cyanopyridone Derivative (5e) | MCF-7 (Breast) | 1390 | [11] |

| Cyanopyridone Derivative (5a) | MCF-7 (Breast) | 1770 | [11] |

| Cyanopyridone Derivative (6b) | HepG2 (Liver) | 2680 | [11] |

Antimicrobial Activity: Metabolic Activation and DNA Damage

Nitroaromatic compounds, including nitropyridines, are known to possess broad-spectrum antimicrobial activity.[12][13] The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell to form reactive cytotoxic intermediates.

Proposed Mechanism of Action:

-

Cellular Uptake: The nitropyridine cyanoacetate ester is taken up by the microbial cell.

-

Reductive Activation: Intracellular nitroreductases, present in many bacteria and fungi, reduce the nitro group of the pyridine ring. This process is more efficient under anaerobic or microaerophilic conditions.

-

Formation of Reactive Intermediates: The reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as radical anions.

-

Macromolecular Damage: These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[12][14]

Caption: Proposed antimicrobial mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for various nitropyridine and related nitro-heterocyclic derivatives against a range of microbial pathogens.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine Derivative (5a) | E. coli K12 | 0.2 | |

| Pyridine Derivative (5g) | E. coli K12 | 0.3 | |

| Pyridine Derivative (5h) | E. coli K12 | 1.3 | |

| Nitro-bridged Pyridyl Ligand (L1) | K. pneumoniae | 0.23 mM | |

| Nitro-bridged Pyridyl Ligand (L4) | K. pneumoniae | 0.26 mM | |

| Nitrofuran Derivative (11) | H. capsulatum | 0.48 | [5] |

| Nitrofuran Derivative (3) | P. brasiliensis | 0.48 | [5] |

| Nitrofuran Derivative (9) | P. brasiliensis | 0.48 | [5] |

| Nitrofuran Derivative (8) | T. rubrum | 0.98 | [5] |

| Nitrofuran Derivative (1) | C. albicans | 3.9 | [5] |

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes

Cyanoacetate derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] The inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Proposed Mechanism of Action:

The cyanoacetate ester moiety of the target compounds is predicted to interact with and inhibit the activity of COX-1, COX-2, and 5-LOX.

-

COX Inhibition: By inhibiting COX-1 and COX-2, the synthesis of prostaglandins is blocked, which are key mediators of pain, fever, and inflammation.

-

LOX Inhibition: Inhibition of 5-LOX prevents the production of leukotrienes, which are involved in leukocyte chemotaxis and activation.

The combined inhibition of these pathways would result in a potent anti-inflammatory effect. This activity may be further modulated by the nitropyridine moiety, which has also been investigated for its anti-inflammatory potential.

Caption: Proposed anti-inflammatory mechanism of nitropyridine cyanoacetate esters.

Quantitative Data on Related Compounds:

The following table provides IC50 values for the anti-inflammatory activity of relevant cyanoacetate and nitropyridine derivatives.

| Compound Class | Target Enzyme/Assay | IC50 (µM) | Reference |

| Succinimide Cyanoacetate Derivative (44) | COX-2 | 50.93 | [4][5] |

| Succinimide Cyanoacetate Derivative (31) | COX-2 | 68.60 | [4][5] |

| Succinimide Cyanoacetate Derivative (44) | 5-LOX | 20.87 | [4][5] |

| Succinimide Cyanoacetate Derivative (31) | 5-LOX | 50.76 | [4][5] |

| Pyridine Derivative (7a) | NO Inhibition (RAW 264.7) | 76.6 | |

| Pyridine Derivative (9d) | NO Inhibition (RAW 264.7) | 83.1 | |

| Isonicotinate Derivative (5) | ROS Inhibition | 1.42 µg/mL | |

| Isonicotinate Derivative (8b) | ROS Inhibition | 3.7 µg/mL |

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of novel nitropyridine cyanoacetate esters, a series of standardized in vitro assays are recommended.

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the serially diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: COX-2 and 5-LOX Inhibition Assays for Anti-inflammatory Activity

Commercial kits are widely available and provide a convenient and standardized method for screening inhibitors of COX-2 and 5-LOX.

General Step-by-Step Methodology (using a representative fluorometric assay):

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the enzyme (COX-2 or 5-LOX), a substrate (e.g., arachidonic acid), and a fluorescent probe.

-

Inhibitor Preparation: Prepare various concentrations of the test compounds. A known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX) should be used as a positive control.

-

Assay Reaction: In a 96-well microplate, combine the enzyme, the test compound or control, and the assay buffer.

-

Reaction Initiation: Initiate the reaction by adding the substrate and the fluorescent probe.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The conceptual framework presented in this technical guide posits that nitropyridine cyanoacetate esters represent a promising new class of therapeutic agents with the potential for multifaceted biological activity. By combining the microtubule-disrupting and antimicrobial properties of the nitropyridine moiety with the anti-inflammatory potential of the cyanoacetate ester, these compounds could offer novel treatment strategies for a range of diseases.

The provided synthetic routes and detailed experimental protocols for biological evaluation offer a clear roadmap for researchers to synthesize and validate the therapeutic potential of these novel molecules. Further structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The exploration of this untapped chemical space holds considerable promise for the future of drug discovery.

References

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Steglich esterification. Grokipedia. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central. [Link]

-

Values estimated of IC50 and MIC to the growth inhibition of fungi... ResearchGate. [Link]

-

Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. ResearchGate. [Link]

-

The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... ResearchGate. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... ResearchGate. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC - NIH. [Link]

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... ResearchGate. [https://www.researchgate.net/figure/IC-50-Values-Obtained-for-Prepared-Derivatives-against-Different-Tested-Cell-Lines-IC-50_tbl2_354728593]([Link] Derivatives-against-Different-Tested-Cell-Lines-IC-50_tbl2_354728593)

-

(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. National Institutes of Health. [Link]

-

Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. PMC - NIH. [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

-

MIC values for antibacterial activity. ResearchGate. [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

-

Synthesis of A. Ethyl 2-cyano-3-(3-n-butyl-2-pyridylamino)acrylate. PrepChem.com. [Link]

-

Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

-

Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. [Link]

-

Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

-

Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. PubMed. [Link]

-

Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

-

(PDF) Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. ResearchGate. [Link]

- US6130347A - Preparation of cyanoacetic esters.

- US20130131370A1 - Method for producing 2-cyanoacetic acid anhydride and further reaction products thereof.

-

MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

-

IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. ResearchGate. [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Correlation coefficient (R 2 ) between IC 50 values in three cell lines. ResearchGate. [Link]

-

Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]

-

EC 50 values of some compounds against four fungi. ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Formation of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the functionalization of electron-deficient aromatic systems. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the critical parameters governing the reaction's success.

Introduction: The Strategic Importance of SNAr on Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] Its inherent electron-deficient nature makes it susceptible to nucleophilic attack, a reactivity profile that is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[2][3] The formation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile displaces a leaving group on the aromatic ring.

The success of this specific synthesis hinges on two key features of the starting pyridine substrate, 2-chloro-3-nitropyridine:

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C-3 position significantly depletes the electron density of the pyridine ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack.[3][4]

-

Leaving Group Position: The chlorine atom at the C-2 position is ideally situated for displacement. The proximity of the ring nitrogen allows for effective stabilization of the negatively charged intermediate formed during the reaction.[5]

This guide will now proceed to detail a robust protocol for this synthesis, followed by a thorough mechanistic discussion.

Experimental Protocol

This section outlines a detailed, self-validating procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and scalability.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Role | Notes |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Electrophile | A common and commercially available starting material.[6][7] |

| tert-Butyl cyanoacetate | C₇H₁₁NO₂ | 141.17 | Nucleophile Precursor | Source of the stabilized carbanion. |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base | A strong, non-nucleophilic base for generating the carbanion. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | A polar aprotic solvent to facilitate the reaction. |

| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | Quenching Agent | To neutralize the reaction mixture. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For product isolation. |

| Brine | NaCl(aq) | - | Washing Agent | To remove water-soluble impurities. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | To remove residual water from the organic phase. |

Step-by-Step Procedure

-

Preparation of the Nucleophile:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.).

-

Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully place the flask under a gentle stream of nitrogen.

-

Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl cyanoacetate (1.41 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) to the stirred suspension via the dropping funnel over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the mixture will become a clear or slightly cloudy solution of the sodium salt of tert-butyl cyanoacetate.

-

-

Nucleophilic Aromatic Substitution:

-

In a separate flask, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).

-

Add the 2-chloro-3-nitropyridine solution dropwise to the prepared nucleophile solution at room temperature over 10 minutes. A color change (typically to a deep red or brown) is expected upon addition.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-3-nitropyridine is consumed.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Mechanistic Elucidation

The formation of the target compound proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[8][9]

Overall Transformation

The overall reaction can be visualized as the displacement of the chloride ion from 2-chloro-3-nitropyridine by the carbanion of tert-butyl cyanoacetate.

Caption: Overall reaction scheme for the synthesis.

Step-by-Step Mechanism

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the resonance-stabilized carbanion of tert-butyl cyanoacetate at the C-2 position of the 2-chloro-3-nitropyridine ring. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[4]

Step 2: Stabilization of the Meisenheimer Complex

The negative charge of the Meisenheimer complex is delocalized and stabilized by two key features:

-

The Pyridine Nitrogen: The electronegative nitrogen atom in the ring can accommodate the negative charge through resonance, particularly when the attack is at the ortho (C-2) or para (C-4) positions.[5]

-

The Nitro Group: The powerful electron-withdrawing nitro group at the C-3 position provides further resonance stabilization by delocalizing the negative charge onto its oxygen atoms. This stabilization is crucial for the facility of the reaction.[3]

Step 3: Elimination of the Leaving Group and Re-aromatization

The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Discussion of Critical Parameters

-

Choice of Base: Sodium hydride is an effective choice as it irreversibly deprotonates the tert-butyl cyanoacetate, driving the formation of the nucleophile. Weaker bases like potassium carbonate could also be employed, potentially requiring higher temperatures or longer reaction times.

-

Solvent: Polar aprotic solvents like THF, DMF, or DMSO are essential. They solvate the metal cation (Na⁺) of the nucleophile salt, leaving the anion more "naked" and nucleophilic, thereby accelerating the reaction.

-

Temperature: The activation of the pyridine ring by the nitro group allows this reaction to proceed efficiently at room temperature. Exothermic reactions may require initial cooling to control the reaction rate.

-

Purity of Reagents: The use of anhydrous solvent and dry reagents is critical, especially when using a moisture-sensitive base like sodium hydride, to prevent quenching of the base and the nucleophile.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Reaction or Slow Reaction | Ineffective base, wet solvent/reagents. | Ensure NaH is active and mineral oil is removed. Use freshly dried solvent. |

| Low reaction temperature. | Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |

| Formation of Multiple Products | Side reactions due to prolonged heating. | Monitor the reaction closely and quench as soon as the starting material is consumed. |

| Impure starting materials. | Purify starting materials before use. | |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. |

| Product loss during work-up/purification. | Ensure proper phase separation and careful chromatography. |

Conclusion

The synthesis of this compound is a robust and high-yielding process that relies on the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism and the role of each reaction component, researchers can confidently and efficiently access this valuable intermediate for applications in drug discovery and development. The provided protocol serves as a reliable starting point for laboratory-scale synthesis.

References

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

- Nikol'skiy, V. V., et al. (2022). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 27(17), 5678.

- Mąkosza, M., et al. (2002). Elucidation of the Vicarious Nucleophilic Substitution of Hydrogen Mechanism via Studies of Competition between Substitution of Hydrogen, Deuterium, and Fluorine. The Journal of Organic Chemistry, 67(11), 3759-3765.

- Grzybowski, J., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 16-21.

- Ostrowski, S., & Mąkosza, M. (2003). Vicarious Nucleophilic Substitution of Hydrogen: An Excellent Tool for Porphyrin Functionalization. European Journal of Organic Chemistry, 2003(21), 4169-4177.

- Mąkosza, M. (1994). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA, 48(1-2), 36-39.

- Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from [Link]

- Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5131-5140.

- Mąkosza, M. (2000). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 36(3), 328-334.

- Ota, E., et al. (2024). Directed nucleophilic aromatic substitution reaction.

- van der Veken, P., et al. (2005). Nitropyridines: Synthesis and reactions. ARKIVOC, 2005(4), 1-27.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 5. Synthesis of Fully Substituted Pyridines - ChemistryViews [chemistryviews.org]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

Solubility of tert-butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate in common lab solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted approach, combining theoretical solubility predictions based on structural analysis with detailed, field-proven experimental protocols for empirical determination. The guide is designed for researchers, chemists, and formulation scientists, providing them with the foundational knowledge and practical tools to effectively work with this compound. We will explore its solubility in a range of common laboratory solvents, discuss the underlying physicochemical principles, and present a systematic workflow for accurate solubility assessment.

Introduction: The Critical Role of Solubility in the Application of this compound

The compound this compound is a structurally complex molecule featuring several key functional groups that dictate its chemical behavior and physical properties. Its utility as a building block in the synthesis of more complex pharmaceutical agents is significant. However, its successful application is fundamentally dependent on its solubility. Inadequate solubility can lead to challenges in reaction homogeneity, purification efficiency (e.g., in crystallization or chromatography), and ultimately, in the formulation of any final active pharmaceutical ingredient (API).

This guide aims to provide a detailed understanding of the solubility of this compound. We will begin by dissecting its molecular structure to predict its solubility in various solvents. This theoretical analysis will be followed by a practical, step-by-step guide for the experimental determination of its solubility, ensuring that researchers can validate these predictions and obtain precise data for their specific applications.

Theoretical Solubility Profile Based on Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound contains both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Moieties: The presence of a nitro group (-NO2) and a cyano group (-CN) introduces significant polarity to the molecule. The pyridine ring, with its nitrogen heteroatom, also contributes to the overall polarity. These groups are capable of forming dipole-dipole interactions and potentially hydrogen bonds with protic solvents.

-

Non-Polar Moieties: The tert-butyl group is a bulky, non-polar aliphatic moiety that will favor interactions with non-polar solvents. The aromatic pyridine ring also has non-polar character.

Based on this structural analysis, we can anticipate a moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane. Solubility in highly polar protic solvents like water is expected to be low due to the presence of the non-polar tert-butyl group and the overall size of the molecule. Conversely, solubility in non-polar solvents like hexanes is also likely to be limited due to the polar functional groups.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative and quantitative solubility of this compound at ambient temperature (20-25 °C). These predictions are based on the structural analysis and data from similar compounds. It is imperative that these values are experimentally verified for any critical application.

| Solvent | Class | Predicted Solubility (mg/mL) | Qualitative Assessment | Rationale |

| Dichloromethane (DCM) | Halogenated | > 100 | Very Soluble | The polarity of DCM is well-suited to the polar functional groups of the compound. |

| Acetone | Ketone | > 100 | Very Soluble | As a polar aprotic solvent, acetone effectively solvates the polar regions of the molecule. |